molecular formula C23H21ClN4O3 B14935985 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14935985
M. Wt: 436.9 g/mol
InChI Key: WVOXPEJTWWMRJS-UHFFFAOYSA-N
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Description

N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule featuring a hybrid scaffold of indole and pyridazinone moieties. The indole ring is substituted with a chlorine atom at the 6-position, while the pyridazinone core is linked to a 3-methoxyphenyl group.

Properties

Molecular Formula

C23H21ClN4O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H21ClN4O3/c1-31-19-4-2-3-17(13-19)20-7-8-23(30)28(26-20)15-22(29)25-10-12-27-11-9-16-5-6-18(24)14-21(16)27/h2-9,11,13-14H,10,12,15H2,1H3,(H,25,29)

InChI Key

WVOXPEJTWWMRJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole derivative through a Fischer indole synthesis, followed by the introduction of the chloro substituent. The pyridazinone ring is then synthesized through a cyclization reaction involving appropriate precursors. The final step involves coupling the indole and pyridazinone intermediates under specific conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro substituent on the indole ring can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets within cells. The indole moiety may interact with cellular receptors or enzymes, modulating their activity. The pyridazinone ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the modulation of signaling pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Differences :

  • Indole substituent : 6-fluoro vs. 6-chloro in the target compound.
  • Phenyl substituent : 4-fluoro-2-methoxy vs. 3-methoxy in the target.

Implications :

  • Fluorine’s electronegativity and smaller atomic radius compared to chlorine may alter binding affinity and metabolic stability.

Table 1: Structural Comparison with Fluorinated Analog

Feature Target Compound Compound
Indole Substituent 6-Chloro 6-Fluoro
Phenyl Substituent 3-Methoxy 4-Fluoro-2-methoxy
Core Structure Pyridazinone-acetamide Pyridazinone-acetamide

2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS 52531-20-1)

Key Structural Differences :

  • Indole substituent : 6-methyl vs. 6-chloro.
  • Functional group : Acetic acid vs. acetamide.

Implications :

  • The carboxylic acid group introduces acidity, contrasting with the neutral acetamide moiety, which may limit blood-brain barrier penetration or receptor compatibility .

Table 2: Structural Comparison with Acetic Acid Derivative

Feature Target Compound Compound
Indole Substituent 6-Chloro 6-Methyl
Functional Group Acetamide Acetic Acid
Molecular Weight Not provided 189.21 g/mol

Research Findings and Limitations

  • Activity Data: No explicit pharmacological or biochemical data are available in the provided evidence for the target compound or its analogs. Structural comparisons suggest that halogen and substituent positioning critically influence physicochemical properties (e.g., lipophilicity, metabolic stability).
  • Metabolic Considerations : Chlorine’s larger atomic size compared to fluorine or methyl groups may slow oxidative metabolism, extending half-life .

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